molecular formula C12H14BrNO2 B7515005 (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone

(3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone

Numéro de catalogue B7515005
Poids moléculaire: 284.15 g/mol
Clé InChI: VMMWJEIQMRTLFT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone, also known as JNJ-42165279, is a small molecule inhibitor that has been developed as a potential treatment for various neurological disorders. It is a highly selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme, which is predominantly expressed in the striatum of the brain.

Mécanisme D'action

(3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone is a highly selective inhibitor of the PDE10A enzyme, which regulates the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. By inhibiting PDE10A, (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone increases the levels of cAMP and cGMP, which in turn modulate the activity of dopaminergic and glutamatergic neurotransmitter systems in the brain. This modulation leads to the observed improvements in motor function, cognition, and other behavioral outcomes.
Biochemical and Physiological Effects:
(3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone has been shown to have a number of biochemical and physiological effects in preclinical models. It increases the levels of cAMP and cGMP in the striatum, which leads to increased dopamine and glutamate release. This modulation of neurotransmitter systems is thought to underlie the observed improvements in motor function and cognition. In addition, (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone has been found to reduce hyperactivity in animal models of schizophrenia and improve pain sensitivity in animal models of neuropathic pain.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone is its high selectivity for the PDE10A enzyme. This makes it a valuable tool for studying the role of PDE10A in various neurological disorders. However, one limitation of (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone is its relatively short half-life, which may limit its effectiveness in clinical settings. In addition, further studies are needed to fully understand the potential side effects of long-term use of (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone.

Orientations Futures

There are several potential future directions for research on (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone. One area of interest is the potential therapeutic benefits of (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone in the treatment of addiction. Preclinical studies have shown that (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone can reduce drug-seeking behavior in animal models of addiction. Another area of interest is the potential use of (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone as a cognitive enhancer in healthy individuals. Finally, further studies are needed to fully understand the potential therapeutic benefits of (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone in various neurological disorders, including schizophrenia, Huntington's disease, and Parkinson's disease.

Méthodes De Synthèse

The synthesis of (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone involves a multi-step process starting from commercially available starting materials. The key step involves the reaction of 3-bromophenylboronic acid with 3-hydroxypiperidine in the presence of a palladium catalyst to form the desired product. The final compound is obtained after several purification steps, including column chromatography and recrystallization.

Applications De Recherche Scientifique

(3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone has been extensively studied in preclinical models of various neurological disorders, including schizophrenia, Huntington's disease, and Parkinson's disease. It has been shown to improve motor function, reduce hyperactivity, and enhance cognition in animal models of these disorders. In addition, (3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone has been found to have potential therapeutic benefits in the treatment of addiction and pain.

Propriétés

IUPAC Name

(3-bromophenyl)-(3-hydroxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-10-4-1-3-9(7-10)12(16)14-6-2-5-11(15)8-14/h1,3-4,7,11,15H,2,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMWJEIQMRTLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromophenyl)-(3-hydroxypiperidin-1-yl)methanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.